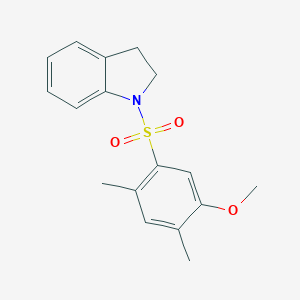
N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide, also known as MPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPB belongs to the family of sulfonamide compounds, which are widely used in medicinal chemistry.
作用機序
The mechanism of action of N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide is not fully understood. However, it has been suggested that N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide may exert its therapeutic effects through the inhibition of enzymes such as carbonic anhydrase and topoisomerase. N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide may also interact with various receptors such as GABA-A and NMDA receptors.
Biochemical and Physiological Effects
N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer research, N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in tumor growth and metastasis. In inflammation research, N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide in lab experiments is its potential therapeutic applications in various diseases. N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has shown promising results in inhibiting cancer cell growth, reducing inflammation, and protecting against neurodegenerative diseases. However, one limitation of using N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide research. One potential area of research is the development of more efficient synthesis methods for N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide. Additionally, further investigation is needed to fully understand the mechanism of action of N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide and its potential therapeutic applications in various diseases. Furthermore, the development of more soluble forms of N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide may enhance its bioavailability and efficacy in lab experiments.
合成法
The synthesis of N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide involves the reaction of 2,5-dimethyl-4-propoxybenzenesulfonyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified through column chromatography.
科学的研究の応用
N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has been investigated for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation research has also demonstrated the anti-inflammatory properties of N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide. Additionally, N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide |
|---|---|
分子式 |
C14H23NO4S |
分子量 |
301.4 g/mol |
IUPAC名 |
N-(2-methoxyethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide |
InChI |
InChI=1S/C14H23NO4S/c1-5-7-19-13-9-12(3)14(10-11(13)2)20(16,17)15-6-8-18-4/h9-10,15H,5-8H2,1-4H3 |
InChIキー |
RKMGNWZKEAGNBY-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCCOC)C |
正規SMILES |
CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCCOC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B224815.png)
![1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B224817.png)





![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224865.png)